REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][NH2:6].[C:7](#[N:10])[CH:8]=[CH2:9]>CO>[C:7]([CH2:8][CH2:9][NH:1][CH2:2][CH2:3][CH2:4][CH2:5][NH2:6])#[N:10]
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
NCCCCN
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for twelve hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCNCCCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |